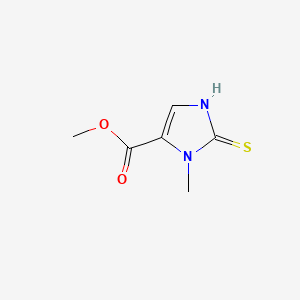

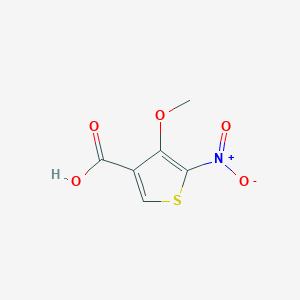

![molecular formula C9H14N4 B1305234 N-[4-(二甲氨基)苯基]胍 CAS No. 67453-82-1](/img/structure/B1305234.png)

N-[4-(二甲氨基)苯基]胍

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-[4-(dimethylamino)phenyl]guanidine derivatives has been explored in various contexts. One approach involves the reaction of benzenamines with N-cyanoguanidine, followed by condensation with ethyl 4,4,4-trifluoro-3-oxobutanoate to produce intermediate N-(4-hydroxy-2-pyrimidinyl)-N'-phenylguanidines. These intermediates can also be obtained by reacting beta-keto esters with N-cyanoguanidine, followed by treatment with benzenamines . Another method for synthesizing polycyclic guanidines includes generating N-amidinyliminium ions from alpha-(phenylthio)amidine precursors and undergoing cyclocondensation with various compounds . Additionally, O-Methylisourea Sulfate has been used to synthesize N-Substituted guanidines by reacting with aliphatic or aromatic amines .

Molecular Structure Analysis

The molecular structure of N-[4-(dimethylamino)phenyl]guanidine derivatives has been characterized using various spectroscopic techniques. For instance, the crystal structures of N, N'-Dimethyl-N, N'-diphenylguanidine and its guanidinium salt reveal a cis conformation with two phenyl groups located face-to-face . Similarly, the crystal structures of N-(ω-Dimethylammonioalkyl)-N',N',N'',N''-tetramethylguanidinium-dichlorides show guanidinium ions associated with chloride ions via N-H···Cl hydrogen bonds .

Chemical Reactions Analysis

The reactivity of N-[4-(dimethylamino)phenyl]guanidine derivatives has been studied in the context of forming molecular complexes. For example, a molecular complex formed between 2-[4-(dimethylamino)phenylimino]-3-oxo-N-phenylbutanamide and N,N-dimethyl-4-nitrosoaniline is linked by hydrogen bonds and π-π* interactions . Additionally, the synthesis of guanidines often involves reactions with various amines and other reagents, as demonstrated in the synthesis methods mentioned above .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-[4-(dimethylamino)phenyl]guanidine derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the magnetic and electronic spectral features of Ni(II) complexes with guanidino pyrimidines suggest a pseudo-octahedral environment around the central Ni(II) ion . The physico-chemical properties, such as molar conductance and magnetic susceptibility, provide insights into the coordination properties of these compounds . Moreover, the solubility and reactivity of these derivatives can be tailored by modifying the substituents, as seen in the synthesis of water-soluble derivatives .

科学研究应用

治疗潜力和生物活性

N-[4-(二甲氨基)苯基]胍作为广义胍化合物家族的一部分,已被探索其在各个医学领域的巨大治疗潜力。胍衍生物由于其多样的化学、生化和药理特性,在新型药物的设计和开发中至关重要。这些化合物已被研究用于治疗多种疾病,包括但不限于其在中枢神经系统 (CNS) 疾病中的应用,如抗炎剂、Na+/H+ 交换抑制剂、NO 合成酶抑制剂、抗血栓剂、抗糖尿病剂和化疗剂。此外,基于胍的转运蛋白和载体在药物递送系统中也表现出重要意义 (Sączewski & Balewski, 2009)。

药物筛选和先导化合物开发

胍衍生物,包括 N-[4-(二甲氨基)苯基]胍,已在合成化学和药物化学中发现了潜在的应用。这些化合物源自天然和合成来源,已经过广泛的筛选和测试,以发现有希望的先导结构用于未来的药物开发。基于胍的化合物已显示出作为神经退行性治疗选择、抗炎剂、抗原生动物剂、抗 HIV 和抗糖尿病剂等的潜力。它们的基于有机物和亲水的性质使它们成为制药行业关注的重要课题,但需要进一步的研究来支持它们在建议的治疗领域中的使用 (Rauf, Imtiaz-ud-Din, & Badshah, 2014)。

抗菌和抗真菌应用

对含胍的多羟基大环内酯类化合物的探索证明了它们的广谱抗菌和抗真菌活性。这些化合物以多羟基内酯环和胍侧链为特征,由各种放线菌产生。研究表明,末端胍基和内酯环对其抗菌和抗真菌活性至关重要,这表明这些化合物具有发展成新型抗菌剂的巨大潜力 (Song, Yuan, Li, & Cao, 2019)。

未来方向

The future directions for “N-[4-(dimethylamino)phenyl]guanidine” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. As a guanidine derivative, it may have potential applications in various fields such as medicine, biochemistry, and organocatalysis .

属性

IUPAC Name |

2-[4-(dimethylamino)phenyl]guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c1-13(2)8-5-3-7(4-6-8)12-9(10)11/h3-6H,1-2H3,(H4,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAAHSJLHESEXLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388656 |

Source

|

| Record name | N-[4-(dimethylamino)phenyl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(dimethylamino)phenyl]guanidine | |

CAS RN |

67453-82-1 |

Source

|

| Record name | N-[4-(dimethylamino)phenyl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1305161.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1305182.png)

![6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1305184.png)

![1-[5-(4-Chlorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone](/img/structure/B1305186.png)

![1-[5-(4-Methoxy-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone](/img/structure/B1305187.png)

![5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide](/img/structure/B1305189.png)